molecular formula C10H10Cl2O B1586277 4,4'-Dichlorobutyrophenone CAS No. 40877-09-6

4,4'-Dichlorobutyrophenone

Cat. No. B1586277
CAS RN: 40877-09-6
M. Wt: 217.09 g/mol
InChI Key: UKCHLVFIVJBCKE-UHFFFAOYSA-N
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Description

4,4'-Dichlorobutyrophenone (DCBP) is a synthetic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is insoluble in water, but soluble in organic solvents such as ethanol, acetone, and chloroform. DCBP is used in a variety of fields, including organic synthesis, material science, and biochemistry. It is also used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

1. Herbicide Toxicity and Environmental Impact

4,4'-Dichlorobutyrophenone, a compound related to 2,4-Dichlorophenoxyacetic acid (2,4-D), is primarily studied in the context of its environmental impact and toxicity. Research has focused on its usage as a herbicide, analyzing its effects on ecosystems, particularly water bodies, and studying its toxicology and mutagenicity. This herbicide is known for its widespread use in agriculture and urban activities for pest control. The research trends towards understanding occupational risks, neurotoxicity, resistance to herbicides, and impacts on non-target species, especially aquatic ones (Zuanazzi, Ghisi, & Oliveira, 2020).

2. Synthesis of Unnatural α-Amino Acids and Heterocycles

Another area of research involves the synthesis of unnatural α-amino acids and heterocycles using derivatives of 4,4'-Dichlorobutyrophenone. This research is pivotal in developing new bases for nucleoside moieties, which have potential applications in medicinal chemistry and drug development (El-Hashash & Rizk, 2013).

3. Electrooxidation for Degradation of Herbicide Residues

Electrooxidation, combined with other chemical processes, has been explored for the degradation of herbicide residues like 2,4-Dichlorophenoxyacetic acid, closely related to 4,4'-Dichlorobutyrophenone. This research aims to address the environmental concerns associated with herbicide contamination, especially in aquatic environments, by developing efficient degradation methods (Jaafarzadeh, Ghanbari, & Zahedi, 2018).

4. Molecular Docking and Antimicrobial Activity

Studies have also been conducted on the molecular structure, docking, and antimicrobial activity of compounds related to 4,4'-Dichlorobutyrophenone. These studies are important for understanding the molecular interactions and potential therapeutic applications of these compounds (Sivakumar et al., 2021).

properties

IUPAC Name

4-chloro-1-(4-chlorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCHLVFIVJBCKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90193854
Record name 4,4'-Dichlorobutyrophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90193854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dichlorobutyrophenone

CAS RN

40877-09-6
Record name 4-Chloro-1-(4-chlorophenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40877-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Dichlorobutyrophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040877096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Dichlorobutyrophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90193854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-dichlorobutyrophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.095
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
FS Davis, LF Huang, L Bauer - Journal of heterocyclic …, 1995 - Wiley Online Library
The approach to the title compounds was via lithiation‐substitution of N‐methyl or N‐(triphenylmethyl)‐imidazole by some iodo ketals. 4‐Chloro‐4′‐halobutyrophenones (halo = F, Cl, …
Number of citations: 7 onlinelibrary.wiley.com
CY Shiue, M Watanabe, AP Wolf… - Journal of Labelled …, 1984 - Wiley Online Library
No‐carrier‐added (NCA) [ 18 F]fluorobenzene was prepared in a multistep synthesis with a radiochemical yield of 20‐30%. A series of NCA and CA 18 F‐labeled aryl fluorides which …
F Lehmann, EA Currier, R Olsson, U Hacksell… - Bioorganic & medicinal …, 2005 - Elsevier
A series of analogues of the selective non-peptide urotensin II (UII) receptor agonist 3-(4-chlorophenyl)-3-(2-dimethylaminoethyl)-isochroman-1-one (AC-7954, 1) was synthesized and …
Number of citations: 31 www.sciencedirect.com

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